molecular formula C15H11Cl3O B3023829 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone CAS No. 898788-39-1

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Cat. No.: B3023829
CAS No.: 898788-39-1
M. Wt: 313.6 g/mol
InChI Key: HZYRRJTYQUEAAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is a halogenated propiophenone derivative characterized by a chlorophenyl group at position 3 and dichloro substitutions at positions 2' and 3' of the propiophenone backbone. This compound is structurally related to chalcones and other halogenated aromatic ketones, which are frequently studied for their synthetic accessibility and biological activities, particularly in anticancer research .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(17)15(12)18/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRRJTYQUEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644494
Record name 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-39-1
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dichloropropiophenone under specific conditions. One common method includes the use of a base such as potassium hydroxide in an ethanol solvent, followed by heating under reflux . The reaction mixture is then cooled and acidified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-2’,3’-dichlorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-2’,3’-dichloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis :
    • Used in the production of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
    • Example Reaction : Can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Biology

  • Biological Activity Investigation :
    • Explored for potential interactions with biomolecules and its role in various biochemical pathways.
    • Exhibits anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.

Medicine

  • Therapeutic Properties :
    • Investigated for its potential in drug development, particularly against conditions requiring anti-inflammatory or antimicrobial agents.
    • Its ability to inhibit certain enzymes suggests a role in influencing metabolic pathways related to diseases.

Industry

  • Specialty Chemicals Production :
    • Utilized in creating specialty chemicals that require specific structural features for industrial applications.

Research indicates that 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone may exhibit various biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against several bacterial strains, including multidrug-resistant variants.
  • Anti-inflammatory Properties : Shown potential as an anti-inflammatory agent through COX inhibition studies.
  • Antifungal Activity : Some derivatives based on this compound have been tested against pathogenic fungi with promising results.

Antifungal Study

A study synthesized derivatives based on this compound and tested their antifungal activity against four pathogenic fungi. Some derivatives exhibited significant antifungal properties, indicating potential for therapeutic use.

Antibacterial Evaluation

Another evaluation focused on the antibacterial properties of this compound against multidrug-resistant strains. Results indicated significant efficacy at low concentrations, suggesting its viability as an alternative treatment option in antibiotic resistance scenarios.

Inflammation Research

Recent investigations characterized new derivatives for their COX inhibition capabilities. Findings indicated that specific modifications to the compound structure could enhance anti-inflammatory potency.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Impact on Cytotoxicity (MCF-7 Breast Cancer Cells)

Compound Name Substituent Positions IC₅₀ (µg/mL) Key Structural Feature
This compound* 2',3' dichloro N/A Dichloro-propiophenone backbone
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one 4-chlorophenyl + p-tolyl 1,484.75 Chalcone derivative
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 3-bromo + 4-isopropyl 22.41 Bromo substitution
3-(3-Chlorophenyl)-2',6'-dichloropropiophenone 2',6' dichloro Discontinued Dichloro-propiophenone backbone

Biological Activity

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, with the molecular formula C15H12Cl2O and a molecular weight of approximately 203.07 g/mol, is an organic compound that has attracted attention due to its potential biological activity. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, characterized by dual chlorine substitutions on the phenyl ring, significantly influences its reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4(Cl)C(=O)C(Cl)C6H4\text{C}_6\text{H}_4(\text{Cl})-\text{C}(=O)-\text{C}(\text{Cl})-\text{C}_6\text{H}_4

This compound appears as a white to pale yellow solid with a distinct chemical odor. The presence of chlorine atoms enhances its electrophilic character, making it a valuable precursor for synthesizing more complex molecules.

Antidepressant and Antipsychotic Properties

Research indicates that this compound serves as an intermediate in synthesizing compounds with antidepressant and antipsychotic properties. Its ability to inhibit certain enzymes suggests it may influence various metabolic pathways involved in mood regulation and mental health disorders.

Enzyme Inhibition

The compound has been shown to exhibit enzyme inhibition activity, which is crucial for its potential therapeutic applications. Specifically, it may interact with enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain. This mechanism is vital for developing drugs targeting depression and anxiety disorders.

Study on Antibacterial Activity

In a study examining the antibacterial properties of similar chlorinated compounds, it was found that the presence of chlorine at specific positions on the aromatic ring significantly enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that halogenation at the para position improves lipophilicity and membrane permeability, which are essential for antibacterial efficacy .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDE. coli
Compound A0.39S. aureus
Compound B1.16E. coli

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that derivatives of this compound exhibit selective cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure were tested against breast cancer cell lines (MCF-7), showing significant dose-dependent reductions in cell viability . The maximum cytotoxic effect was observed after 72 hours of treatment.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's functional groups enable specific interactions that can lead to the inhibition or activation of enzymatic reactions and modulation of cellular signaling pathways.

  • Enzyme Interaction : The compound may inhibit key enzymes involved in neurotransmitter synthesis or degradation.
  • Receptor Binding : It may also bind to receptors related to mood regulation, enhancing or blocking their activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-2',3'-dichloropropiophenone, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis (e.g., 80°C, 700 W, 6 min irradiation) using halogenated aromatic aldehydes and ketones is effective for structurally similar compounds, achieving yields >75% . Friedel-Crafts acylation under anhydrous conditions with AlCl₃ as a catalyst is another viable route, though yields may vary with substituent positions .
  • Key Variables : Reaction temperature, solvent polarity, and catalyst loading significantly impact regioselectivity. For example, prolonged irradiation in microwave synthesis reduces byproduct formation .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Compare chemical shifts of aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and carbonyl carbons (δ ~200 ppm) with literature data .
  • XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group, a = 9.1491 Å, b = 10.3099 Å) confirms bond lengths and angles, resolving ambiguities in stereochemistry .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV generates a molecular ion peak at m/z 235 (base peak) and fragment ions consistent with Cl loss .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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